molecular formula C25H28O3 B14334600 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate CAS No. 109667-01-8

3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate

Cat. No.: B14334600
CAS No.: 109667-01-8
M. Wt: 376.5 g/mol
InChI Key: NWFXJZJRFUOKKE-UZNLOIBPSA-N
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Description

3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4311(2,5))undecane-1-carboxylate is a complex organic compound It is characterized by its unique tricyclic structure and the presence of a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate typically involves multiple steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Introduction of the phenoxybenzyl group: This step may involve a nucleophilic substitution reaction where a phenoxybenzyl halide reacts with the tricyclic core.

    Esterification: The final step involves the esterification of the carboxylic acid group with the phenoxybenzyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxybenzyl group.

    Reduction: Reduction reactions could potentially target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the tricyclic core or the phenoxybenzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate could have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzyl alcohol: Similar structure but lacks the tricyclic core.

    Tricyclo(4.3.1.1(2,5))undecane-1-carboxylic acid: Similar tricyclic core but lacks the phenoxybenzyl group.

Uniqueness

The uniqueness of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate lies in its combination of a tricyclic core with a phenoxybenzyl ester group, which may confer unique chemical and biological properties.

Properties

109667-01-8

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (2S,5S,6R)-tricyclo[4.3.1.12,5]undecane-1-carboxylate

InChI

InChI=1S/C25H28O3/c26-24(25-13-5-7-20(16-25)19-11-12-21(25)15-19)27-17-18-6-4-10-23(14-18)28-22-8-2-1-3-9-22/h1-4,6,8-10,14,19-21H,5,7,11-13,15-17H2/t19-,20+,21-,25?/m0/s1

InChI Key

NWFXJZJRFUOKKE-UZNLOIBPSA-N

Isomeric SMILES

C1C[C@@H]2CC(C1)([C@H]3CC[C@H]2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1CC2CC(C1)(C3CCC2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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